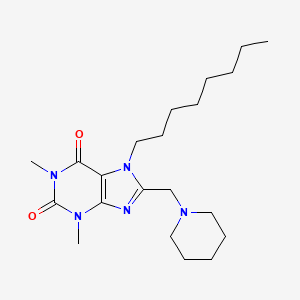

![molecular formula C14H13NO3S B2810103 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol CAS No. 218288-31-4](/img/structure/B2810103.png)

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

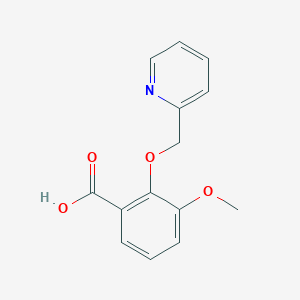

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 4-(4-Methylphenylthio)-3-nitrobenzyl alcohol or MNTMA. The aim of

Aplicaciones Científicas De Investigación

Photocatalytic Reduction in Chemical Reactions

The compound exhibits potential in photocatalytic reactions. A study by Guerrero-Araque et al. (2017) investigated the effect of sacrificial agents like methanol on photocatalytic reduction. They found that methanol acts as a hole scavenger, enhancing the reduction process in certain photocatalytic reactions, particularly from 4-nitrophenol to 4-aminophenol (Guerrero-Araque et al., 2017).

Chemical Synthesis and Reactivity

In chemical synthesis, this compound shows diverse reactivity. Novi et al. (1976) explored its behavior towards sodium arenethiolates in methanol, leading to the production of different chemical compounds, indicating its versatile reactivity in synthesis processes (Novi et al., 1976).

Role in Solvolysis and Bond Scission Processes

Buncel et al. (1975) studied the role of this compound in the methanolysis of methyl p-nitrophenyl sulphate, identifying its involvement in bond scission processes crucial in various chemical reactions (Buncel et al., 1975).

Investigation of Solvatochromism

Nandi et al. (2012) synthesized derivatives of this compound and studied their solvatochromic behavior. Their research provided insights into how these compounds interact with different solvents, which is crucial for applications in dye and sensor technologies (Nandi et al., 2012).

Applications in Organic Synthesis

The compound's derivatives have been used in various organic syntheses. Kimbaris and Varvounis (2000) explored its use in the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system, highlighting its utility in the creation of complex organic structures (Kimbaris & Varvounis, 2000).

Hammett's Acidity Function in Solution Chemistry

Ligny et al. (2010) investigated the applicability of Hammett's acidity function in solutions involving this compound. This research is significant for understanding the acidity and basicity in different solvent systems (Ligny et al., 2010).

Propiedades

IUPAC Name |

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPSYBQFUCZGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)

![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)

![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)